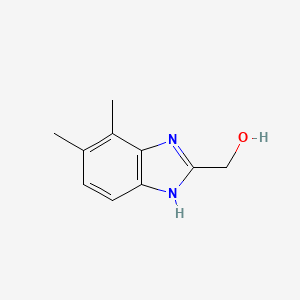

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-3-4-8-10(7(6)2)12-9(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIFJQQSMWQYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649180 | |

| Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-59-4 | |

| Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4,5-dimethyl-1H-benzimidazol-2-yl)methanol

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (4,5-dimethyl-1H-benzimidazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive profile based on established principles of benzimidazole chemistry and spectroscopic data from closely related analogs. This guide outlines a plausible synthetic route, predicted physicochemical properties, and expected spectroscopic signatures to facilitate further research and application development. We will also explore the potential biological significance of this compound in the broader context of benzimidazole derivatives, which are known to exhibit a wide range of pharmacological activities.

Introduction: The Benzimidazole Scaffold

The benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The biological and chemical properties of benzimidazole derivatives are highly tunable through substitution on both the benzene and imidazole rings. The subject of this guide, this compound, features methyl groups at the 4 and 5 positions of the benzene ring and a hydroxymethyl group at the 2-position of the imidazole ring. These substitutions are expected to influence the molecule's steric and electronic properties, thereby affecting its reactivity, solubility, and biological activity.

Physicochemical Properties

While experimental data for this compound is not extensively reported in the literature, we can predict its core physicochemical properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₁₀H₁₂N₂O | Based on its chemical structure.[1] |

| Molecular Weight | 176.22 g/mol | Calculated from the molecular formula.[1] |

| CAS Number | 915921-59-4 | As registered in chemical databases.[1] |

| Melting Point | Estimated: 180-200 °C | Benzimidazole and its derivatives are typically crystalline solids with relatively high melting points due to intermolecular hydrogen bonding. The presence of the hydroxymethyl group allows for strong hydrogen bonding, suggesting a melting point in this range. |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water and non-polar solvents like hexane. | The hydroxymethyl group and the N-H protons of the imidazole ring can participate in hydrogen bonding with polar solvents. The dimethylated benzene ring introduces some lipophilicity. Benzimidazoles, in general, exhibit good solubility in polar organic solvents. |

| pKa | Estimated: 4.5 - 5.5 (for the protonated imidazole) and 12-13 (for the N-H proton) | The benzimidazole ring is weakly basic. The electron-donating methyl groups on the benzene ring are expected to slightly increase the basicity compared to unsubstituted benzimidazole (pKa ≈ 5.5). The N-H proton is weakly acidic. |

| LogP | 1.4 (XLogP3) | This computed value suggests a moderate degree of lipophilicity.[1] |

Proposed Synthesis and Purification

A robust and widely applicable method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of this compound, a plausible route involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with glycolic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Condensation Reaction

-

To a round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents).

-

Add a suitable solvent, such as a 4M solution of hydrochloric acid or polyphosphoric acid, to act as both a solvent and a catalyst.

-

Equip the flask with a reflux condenser and heat the reaction mixture at reflux (typically 100-120 °C) for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acidic medium protonates the carbonyl oxygen of glycolic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The acid also facilitates the dehydration step in the cyclization process.

-

Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Step 2: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 7-8.

-

The crude product may precipitate out upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Trustworthiness of the Protocol: This protocol is based on the well-established Phillips-Ladenburg benzimidazole synthesis, a reliable method for the preparation of 2-substituted benzimidazoles. The work-up and purification steps are standard procedures for isolating and purifying solid organic compounds.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound can be unequivocally achieved through a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar benzimidazole derivatives.

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 1H | N-H | The N-H proton of the imidazole ring is typically deshielded and appears as a broad singlet. |

| ~7.2-7.4 | Singlet | 2H | Ar-H | The two aromatic protons on the benzene ring are in a similar chemical environment and may appear as a singlet or two closely spaced singlets. |

| ~4.8 | Singlet | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group and the benzimidazole ring are expected to appear as a singlet. |

| ~5.5 | Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. |

| ~2.3 | Singlet | 6H | Ar-CH₃ | The two methyl groups on the benzene ring are chemically equivalent and will appear as a single sharp singlet. |

Predicted in DMSO-d₆ at 400 MHz.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C2 (imidazole) | The carbon at the 2-position of the benzimidazole ring, bonded to the hydroxymethyl group, is typically found in this region. |

| ~135-140 | C3a, C7a (imidazole) | The quaternary carbons at the fusion of the benzene and imidazole rings. |

| ~130-135 | C4, C5 (benzene) | The aromatic carbons bearing the methyl groups. |

| ~110-120 | C6, C7 (benzene) | The aromatic carbons with attached protons. |

| ~60 | -CH₂OH | The carbon of the hydroxymethyl group. |

| ~20 | Ar-CH₃ | The carbons of the two methyl groups on the benzene ring. |

Predicted in DMSO-d₆ at 100 MHz.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 176. A significant fragment would be the loss of the hydroxymethyl group ([M-CH₂OH]⁺) at m/z = 145, which would be a stable benzimidazolyl cation.

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl group |

| 3200-3000 (broad) | N-H stretch | Imidazole N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| 1620-1580 | C=N stretch | Imidazole C=N |

| 1480-1440 | C=C stretch | Aromatic C=C |

| 1250-1000 | C-O stretch | Alcohol C-O |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.

Sources

An In-depth Technical Guide to (4,5-dimethyl-1H-benzimidazol-2-yl)methanol

CAS Number: 915921-59-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol is a member of the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While specific research on this particular molecule is limited in publicly accessible literature, its structural features—a dimethylated benzene ring fused to a 2-hydroxymethyl-substituted imidazole—suggest a rich potential for investigation in drug discovery and materials science. This guide provides a comprehensive technical overview, extrapolating from the well-established chemistry and biology of analogous benzimidazole derivatives. It will cover proposed synthetic routes, methods for structural characterization, and potential pharmacological activities with detailed, field-proven experimental protocols. The aim is to equip researchers with a foundational understanding and practical methodologies to explore the therapeutic and functional promise of this and related compounds.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, an isostere of naturally occurring purines, is a privileged heterocyclic motif that forms the core of numerous pharmacologically active agents.[1] Its unique structure, featuring a benzene ring fused to an imidazole ring, provides a versatile framework for interacting with a multitude of biological targets.[2] The physicochemical properties of benzimidazoles, including their ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, make them adept at binding to enzymes and receptors.[1] Consequently, benzimidazole derivatives have been successfully developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents.[3]

The subject of this guide, this compound, combines the core benzimidazole scaffold with specific substitutions that are likely to modulate its biological and physical properties. The methyl groups at the 4 and 5 positions can influence lipophilicity and steric interactions with target proteins, while the 2-hydroxymethyl group introduces a potential site for hydrogen bonding and further chemical modification. This guide will serve as a technical resource for the synthesis, characterization, and evaluation of this promising, yet underexplored, molecule.

Physicochemical Properties and Structural Characterization

| Property | Predicted/Calculated Value |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Appearance | Expected to be a solid, ranging from off-white to light brown |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol; limited solubility in water |

| LogP (Predicted) | ~1.5 - 2.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Analytical Characterization Workflow

The unambiguous identification and purity assessment of this compound requires a suite of analytical techniques.

Caption: Workflow for the purification and analytical characterization of benzimidazole derivatives.

Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of the target compound.[4]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

N-H proton: A broad singlet between δ 12.0-13.0 ppm.[4]

-

Aromatic protons: Two singlets in the aromatic region (δ 7.0-7.5 ppm).

-

-CH₂- protons: A singlet around δ 4.5-5.0 ppm.

-

-CH₃ protons: Two singlets corresponding to the two methyl groups, likely between δ 2.2-2.5 ppm.

-

-OH proton: A broad singlet, the chemical shift of which will depend on concentration and residual water.

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Signals for the benzimidazole core carbons (δ 110-155 ppm).

-

A signal for the -CH₂- carbon (δ ~55-65 ppm).

-

Signals for the two -CH₃ carbons (δ ~15-25 ppm).

-

2.2.2. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 177.22.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[5]

Protocol: IR Spectroscopy Analysis

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze as a thin film.

-

Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

O-H stretch: A broad band around 3300-3400 cm⁻¹.

-

N-H stretch: A broad band around 3100-3300 cm⁻¹.

-

C-H aromatic stretch: Peaks around 3000-3100 cm⁻¹.

-

C-H aliphatic stretch: Peaks around 2850-3000 cm⁻¹.

-

C=N and C=C stretches: Peaks in the 1450-1650 cm⁻¹ region.

-

C-O stretch: A peak around 1000-1100 cm⁻¹.

-

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached via the well-established Phillips-Ladenburg benzimidazole synthesis.[6][7] This involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

Caption: Proposed two-step synthetic pathway for this compound.

Step 1: Synthesis of 4,5-Dimethyl-1,2-phenylenediamine

The key precursor, 4,5-dimethyl-1,2-phenylenediamine, can be synthesized by the reduction of 4,5-dimethyl-2-nitroaniline.[8]

Protocol: Synthesis of 4,5-Dimethyl-1,2-phenylenediamine

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethyl-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol.

-

Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~3-4 equivalents) and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize with a strong base (e.g., NaOH or KOH) to precipitate the tin salts.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The final product is synthesized by the condensation of 4,5-dimethyl-1,2-phenylenediamine with glycolic acid.[9]

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (1 equivalent), glycolic acid (1.1 equivalents), and a catalytic amount of 4M hydrochloric acid.

-

Reaction: Heat the mixture at an elevated temperature (e.g., 120-140 °C) for several hours. The reaction can be monitored by TLC.

-

Work-up: After cooling, carefully neutralize the reaction mixture with a base such as sodium bicarbonate or ammonium hydroxide until the product precipitates.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Potential Pharmacological Activities and In Vitro Evaluation

The benzimidazole scaffold is a cornerstone in the development of various therapeutic agents.[1] Based on the activities of structurally similar compounds, this compound could be investigated for several pharmacological effects.

Anticancer Activity

Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of protein kinases and disruption of microtubule polymerization.[10][11][12]

4.1.1. Proposed Target: Protein Kinase Inhibition

Benzimidazoles are known to be effective kinase inhibitors.[13][14] The subject compound could be screened against a panel of cancer-related kinases.

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Comprehensive Structural Elucidation of (4,5-dimethyl-1H-benzimidazol-2-yl)methanol

Abstract

This technical guide provides an in-depth, multi-faceted analytical strategy for the unambiguous structural elucidation of (4,5-dimethyl-1H-benzimidazol-2-yl)methanol (C₁₀H₁₂N₂O, M.W.: 176.22 g/mol ). Benzimidazole scaffolds are of significant interest in medicinal and pharmaceutical research due to their diverse pharmacological activities. Accurate structural confirmation is a critical prerequisite for any further investigation or application. This document moves beyond a simple listing of techniques, offering a logical workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices and the interpretation of spectral data, providing researchers, scientists, and drug development professionals with a robust framework for characterizing this and related heterocyclic compounds.

Introduction and Molecular Overview

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery. The title compound, this compound, incorporates this core, functionalized with two methyl groups on the benzene ring and a hydroxymethyl group at the 2-position of the imidazole ring. This specific arrangement of substituents dictates a unique set of physicochemical properties and a distinct spectroscopic fingerprint. The primary objective of this guide is to detail the analytical methodologies required to confirm this precise structure, ensuring both identity and purity.

The elucidation process is a confirmatory sequence where each analysis provides a piece of a larger puzzle. Mass spectrometry will confirm the elemental composition, IR spectroscopy will identify the functional groups present, and NMR spectroscopy will map the carbon-hydrogen framework, ultimately leading to an unambiguous structural assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Integrated Elucidation Workflow

A logical and efficient workflow is paramount for structure determination. Each step builds upon the last, creating a self-validating system where data from different techniques must converge on a single, consistent structure.

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol molecular weight

An In-Depth Technical Guide to (4,5-dimethyl-1H-benzimidazol-2-yl)methanol: Properties, Synthesis, and Potential Applications

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its fundamental physicochemical properties, provide a detailed, validated protocol for its synthesis and purification, and explore its potential applications in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

Physicochemical and Structural Characteristics

This compound (CAS No: 915921-59-4) is a heterocyclic compound featuring a fused benzene and imidazole ring system.[2] The structure is distinguished by two methyl groups at the 4- and 5-positions of the benzene ring and a hydroxymethyl group at the 2-position of the imidazole ring. The methyl groups increase lipophilicity, potentially influencing membrane permeability and binding affinity, while the hydroxymethyl group provides a crucial reactive handle for further chemical modification.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 176.215 g/mol | [2][3] |

| Molecular Formula | C₁₀H₁₂N₂O | [2][3] |

| CAS Number | 915921-59-4 | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 386.0 ± 17.0 °C at 760 mmHg | [3] |

| Flash Point | 187.3 ± 20.9 °C | [3] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Heavy Atom Count | 13 | [2] |

Synthesis and Purification Protocol

Scientific Rationale

The synthesis of 2-substituted benzimidazoles is most commonly achieved via the Phillips-Ladenburg condensation reaction.[4] This methodology involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For the synthesis of this compound, the logical precursors are 3,4-dimethylbenzene-1,2-diamine and glycolic acid. The reaction is typically catalyzed by a mineral acid, which facilitates the dehydration and subsequent cyclization to form the stable benzimidazole ring.

Purification is critical to remove unreacted starting materials and potential side products. Recrystallization is an effective method, leveraging differences in solubility between the desired product and impurities in a given solvent system at varying temperatures.[1]

Detailed Experimental Protocol

Objective: To synthesize and purify this compound.

Materials:

-

3,4-dimethylbenzene-1,2-diamine

-

Glycolic acid

-

4 M Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 3,4-dimethylbenzene-1,2-diamine (10 mmol) and glycolic acid (11 mmol, 1.1 equivalents).

-

Acid-Catalyzed Condensation: Add 50 mL of 4 M HCl. The acid acts as both the solvent and the catalyst for the condensation and cyclization.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

-

Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (7:3). The disappearance of the diamine spot indicates reaction completion.[4]

-

-

Work-up and Precipitation: After cooling the reaction mixture to room temperature, slowly neutralize it by adding 10% NaOH solution dropwise with constant stirring in an ice bath. The pH should be adjusted to approximately 7-8. The product will precipitate as a solid.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Synthesis Workflow Diagram

Caption: Hypothetical mechanism of kinase inhibition by a benzimidazole derivative.

Conclusion

This compound is a structurally significant molecule with a molecular weight of 176.215 g/mol . [2][3]Its synthesis is readily achievable through established condensation chemistry, and its structure offers multiple avenues for further functionalization. While its specific biological profile remains to be fully elucidated, its membership in the pharmacologically "privileged" benzimidazole class makes it a compound of high interest for medicinal chemistry, drug discovery, and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this versatile compound.

References

-

This compound. AA Blocks. [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. [Link]

-

Review Article: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

-

4,5-Dimethyl-1H-imidazole. PubChem, National Institutes of Health. [Link]

-

Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3. Pharmaffiliates. [Link]

-

Molecularly Designed Cathode for Copper‐Benzimidazole‐Induced CO2 Reduction to MeOH. National Institutes of Health. [Link]

-

1H-benzimidazol-2-yl-phenylmethanol. ChemSynthesis. [Link]

-

Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. Elsevier. [Link]

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. [Link]

-

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. Chemsrc. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4,5-dimethyl-1H-benzimidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to (4,5-dimethyl-1H-benzimidazol-2-yl)methanol, a key heterocyclic compound with significant potential in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, making their synthesis a focal point of research and development.[1][2] This document delves into the core chemical principles, step-by-step experimental protocols, and the critical process parameters necessary for the successful synthesis of this target molecule. The guide is structured to provide not only procedural instructions but also a deeper understanding of the underlying reaction mechanisms, empowering researchers to optimize and adapt these methods for their specific applications.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in pharmaceutical chemistry.[1][3] Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including anti-ulcer, anti-tumor, and anti-viral agents. The specific derivative, this compound, incorporates a hydroxymethyl group at the 2-position, which can serve as a crucial handle for further molecular elaboration and derivatization in drug discovery programs. The dimethyl substitution on the benzene ring can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

Primary Synthetic Strategy: The Phillips-Ladenburg Condensation

The most direct and widely employed method for the synthesis of the 5,6-dimethylbenzimidazole core is the Phillips-Ladenburg reaction.[4][5] This classic condensation reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3][4][6]

Mechanistic Insight

The reaction mechanism proceeds through several key steps:

-

N-Acylation: Initially, one of the amino groups of the o-phenylenediamine is acylated by the carboxylic acid. This step is typically catalyzed by a mineral acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic.[6]

-

Intramolecular Cyclization: The second amino group then acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide. This intramolecular attack leads to the formation of a five-membered ring.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic benzimidazole ring.

The following diagram illustrates the generalized mechanism of the Phillips condensation:

Caption: Generalized mechanism of the Phillips condensation reaction.

Application to this compound Synthesis

For the synthesis of the target molecule, the Phillips-Ladenburg approach can be adapted in a two-step sequence starting from 4,5-dimethyl-o-phenylenediamine.[7][8][9][10]

Step 1: Synthesis of 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole

The first step involves the condensation of 4,5-dimethyl-o-phenylenediamine with chloroacetic acid. This reaction directly installs the chloromethyl group at the 2-position of the benzimidazole ring, which can then be hydrolyzed to the desired methanol derivative.

Step 2: Hydrolysis to this compound

The subsequent hydrolysis of the 2-chloromethyl intermediate yields the final product. This is a standard nucleophilic substitution reaction where a hydroxide ion displaces the chloride.

The overall synthetic workflow is depicted below:

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

Synthesis of 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole

This protocol is adapted from established procedures for the synthesis of 2-(chloromethyl)benzimidazole derivatives.[11][12]

Materials:

-

4,5-Dimethyl-o-phenylenediamine

-

Chloroacetic acid

-

4M Hydrochloric acid

-

Dilute ammonia solution

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-o-phenylenediamine (1 molar equivalent) and chloroacetic acid (1.2-1.5 molar equivalents).[11]

-

Add 4M hydrochloric acid to the mixture to act as both a catalyst and a solvent.[11][12]

-

Heat the reaction mixture to reflux at 100-120°C for 3-6 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring.[11]

-

Neutralize the solution to a pH of 8-9 with a dilute ammonia solution to precipitate the product.[11]

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of this compound

Materials:

-

2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole

-

Sodium hydroxide or Potassium hydroxide

-

Water

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the crude or purified 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Alternative Synthetic Approaches

While the Phillips-Ladenburg condensation followed by hydrolysis is a robust method, other strategies can also be considered.

Condensation with Glycolic Acid

A more direct, one-pot synthesis involves the condensation of 4,5-dimethyl-o-phenylenediamine directly with glycolic acid. This approach circumvents the need for the chloromethyl intermediate and subsequent hydrolysis. The reaction conditions are similar to the standard Phillips condensation, typically requiring an acidic catalyst and elevated temperatures.

Reduction of a 2-Carbaldehyde Intermediate

Another potential pathway involves the synthesis of 4,5-dimethyl-1H-benzimidazole-2-carbaldehyde, which is then reduced to the corresponding alcohol. This multi-step process offers flexibility for creating a library of derivatives but is less atom-economical for the direct synthesis of the target molecule.

Data Presentation: Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Intermediates | Number of Steps | Potential Advantages | Potential Disadvantages |

| Route 1: Phillips-Ladenburg & Hydrolysis | 4,5-Dimethyl-o-phenylenediamine, Chloroacetic acid | 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole | 2 | Reliable and well-established methodology. | Use of a halogenated intermediate. |

| Route 2: Direct Condensation | 4,5-Dimethyl-o-phenylenediamine, Glycolic acid | None | 1 | More atom-economical and potentially greener. | May require optimization of reaction conditions for good yields. |

| Route 3: Reduction of Aldehyde | 4,5-Dimethyl-o-phenylenediamine, Glyoxylic acid (or equivalent) | 4,5-Dimethyl-1H-benzimidazole-2-carbaldehyde | 2+ | Allows for derivatization at the aldehyde stage. | Longer synthetic sequence. |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The Phillips-Ladenburg condensation of 4,5-dimethyl-o-phenylenediamine with a suitable two-carbon electrophile remains the most practical and efficient approach. This guide has provided a detailed overview of the primary synthetic pathway, including mechanistic insights and step-by-step protocols, to aid researchers in the successful preparation of this valuable benzimidazole derivative. The choice of a specific route will depend on factors such as starting material availability, desired scale, and the potential need for further derivatization.

References

-

AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

-

Al-Amiery, A. A., et al. (2012). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 17(5), 5178-5203. [Link]

-

Verma, A., & Joshi, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Synthetic Communications, 53(15), 1285-1314. [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

Kathirvelan, T., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 52B(8), 1151-1155. [Link]

-

Poddar, P., et al. (2021). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(49), 34654-34665. [Link]

-

Wang, Y., et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(63), 38456-38476. [Link]

-

Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944. [Link]

- CN1919839A. Preparation technique of 2-chloromethylbenzimidazole.

-

ResearchGate. (2021). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. [Link]

-

AA Blocks. 915921-59-4 | this compound. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. PubChem. [Link]

-

ResearchGate. (2021). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. [Link]

-

National Center for Biotechnology Information. (2012). (1H-Benzimidazol-1-yl)methanol. PubChem. [Link]

-

Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(1), 255-265. [Link]

-

National Center for Biotechnology Information. (2023). 4,5-Dimethyl-1,2-phenylenediamine. PubChem Compound Summary for CID 76635. [Link]

-

Li, Y., et al. (2022). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 12(45), 29567-29571. [Link]

Sources

- 1. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 6. adichemistry.com [adichemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Dimethylbenzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry. Its derivatives, particularly dimethylbenzimidazoles, exhibit a remarkable breadth of biological activities, positioning them as compelling candidates for therapeutic development. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological landscape of dimethylbenzimidazole derivatives, with a focus on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, delve into structure-activity relationships, and present exemplary experimental protocols to empower researchers in the pursuit of novel therapeutics based on this versatile chemical entity.

Introduction: The Benzimidazole Core and the Significance of Dimethyl Substitution

The benzimidazole nucleus is isosteric to purine, a fundamental component of nucleic acids, which allows it to readily interact with various biological macromolecules.[1] This inherent biocompatibility has made it a cornerstone in the development of numerous clinically approved drugs. The addition of methyl groups to the benzene ring, specifically forming 5,6-dimethylbenzimidazole (DMB), introduces a unique set of physicochemical properties that modulate biological activity.[2] DMB is not merely a synthetic pharmacophore; it is a naturally occurring molecule of profound biological importance, serving as the axial ligand for cobalt in vitamin B12 (cobalamin).[3] This natural precedent underscores the evolutionary acceptance and biological relevance of the dimethylbenzimidazole core.

The chemical reactivity of the benzimidazole ring system, characterized by its ability to participate in both nucleophilic and electrophilic substitutions, provides a versatile platform for synthetic chemists to generate extensive libraries of derivatives.[4] The strategic placement of substituents at the N1, C2, and C5(6) positions has been shown to be critical in dictating the specific biological activity and potency of these compounds.[2]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Dimethylbenzimidazole derivatives have emerged as potent anticancer agents, exhibiting efficacy against a wide range of cancer cell lines through diverse mechanisms of action.[5][6][7]

Mechanism of Action: Targeting Key Cellular Processes

The anticancer effects of dimethylbenzimidazole derivatives are not limited to a single pathway but rather involve a coordinated disruption of critical cellular machinery essential for cancer cell proliferation and survival.[7]

-

Inhibition of Tubulin Polymerization: A primary mechanism of action for many benzimidazole derivatives, including the well-known anthelmintic drug mebendazole, is the inhibition of microtubule polymerization.[5][6] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[6]

-

Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors.[8] These derivatives can act as ATP-competitive inhibitors, targeting a variety of kinases involved in cancer cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs).[9] The simultaneous inhibition of multiple kinases is a promising strategy to overcome drug resistance.[8]

-

Induction of Apoptosis: Dimethylbenzimidazole derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[10]

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription.[11] Additionally, they can inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during cellular processes.[7]

Caption: Anticancer mechanisms of dimethylbenzimidazole derivatives.

Exemplary Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a dimethylbenzimidazole derivative against a cancer cell line (e.g., HCT-116 colon cancer).

Methodology:

-

Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the dimethylbenzimidazole derivative in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 2-4 hours.

-

Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antiviral Activity: A Broad Spectrum of Inhibition

Benzimidazole derivatives have demonstrated significant antiviral activity against a wide range of RNA and DNA viruses.[12][13][14]

Targeted Viruses and Mechanisms

-

Flaviviridae Family: Some derivatives have shown moderate activity against members of the Flaviviridae family, including Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus.[12]

-

Picornaviruses: Activity against picornaviruses such as Coxsackie Virus B and Poliovirus has been reported.[12]

-

Respiratory Syncytial Virus (RSV): Notably, many benzimidazole derivatives exhibit potent activity against RSV, with some compounds showing EC50 values in the nanomolar range.[12]

-

SARS-CoV-2: Docking studies have suggested that imidazole analogs can bind to the main protease (Mpro) of SARS-CoV-2, indicating a potential therapeutic avenue for COVID-19.[15]

The precise antiviral mechanisms are often virus-specific but can involve the inhibition of viral enzymes, interference with viral entry or replication, and modulation of host cell factors.

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The benzimidazole scaffold is a cornerstone of many antimicrobial and antifungal agents.[1][16][17]

Antibacterial Action

Benzimidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[13] Their mechanism of action can involve the inhibition of essential microbial processes such as DNA replication and cell wall synthesis.[13] The structural similarity to purines allows them to interfere with bacterial nucleic acid synthesis.[11]

Antifungal Properties

Several benzimidazole derivatives exhibit significant antifungal activity, particularly against Candida species.[17] A key mechanism is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]

- 5. Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. isca.me [isca.me]

- 17. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (4,5-dimethyl-1H-benzimidazol-2-yl)methanol in Dimethyl Sulfoxide (DMSO) for Research Applications

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its interaction with a diverse range of biological targets. (4,5-dimethyl-1H-benzimidazol-2-yl)methanol, a specific derivative, holds potential for further investigation in drug discovery programs. The success of such programs, particularly in early-stage high-throughput screening (HTS) and in vitro assays, is fundamentally dependent on the reliable preparation of compound stock solutions. Dimethyl sulfoxide (DMSO) is the preeminent solvent for this purpose, celebrated for its remarkable ability to dissolve a wide spectrum of both polar and nonpolar molecules. However, achieving accurate and reproducible experimental outcomes requires a thorough understanding of a compound's solubility limit in DMSO. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the theoretical principles, experimental determination, and practical best practices for handling the solubility of this compound in DMSO.

Foundational Concepts: The Compound, The Solvent, and The Imperative for Solubility Data

Profile of this compound

This compound (CAS No: 915921-59-4) is a heterocyclic compound featuring the benzimidazole bicyclic system. Its structure is characterized by methyl groups at the 4 and 5 positions of the benzene ring and a hydroxymethyl group at the 2-position of the imidazole ring. This substitution pattern imparts specific physicochemical properties that govern its behavior in solution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 915921-59-4 | |

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.215 g/mol | |

| Hydrogen Bond Donors | 2 (N-H and O-H) | |

| Hydrogen Bond Acceptors | 2 (Imidazole N and O) | |

| Rotatable Bond Count | 1 |

| XLogP3 | 1.4 | |

The presence of both hydrogen bond donor and acceptor sites suggests a capacity for strong intermolecular interactions with polar solvents.

Dimethyl Sulfoxide (DMSO): The Cornerstone Solvent for Compound Management

DMSO is a polar aprotic solvent that has become indispensable in biological and chemical research. Its universal solvent capacity allows for the dissolution of a vast chemical library, and its complete miscibility with water and culture media facilitates the preparation of working solutions for assays.

Table 2: Key Properties of Anhydrous DMSO

| Property | Value | Source |

|---|---|---|

| Chemical Formula | (CH₃)₂SO | |

| Molar Mass | 78.13 g/mol | |

| Boiling Point | 189 °C (372 °F) | |

| Melting Point | 19 °C (66 °F) | |

| Density | 1.1004 g/cm³ |

| Key Feature | Polar aprotic, dissolves both polar and nonpolar compounds. |

Despite its utility, the physical properties of DMSO necessitate careful handling. Its high hygroscopicity means it readily absorbs atmospheric moisture, which can significantly alter compound solubility. Furthermore, its relatively high freezing point means it can solidify at or just below room temperature.

The Critical Importance of Accurate Solubility Data

Inaccurate assumptions about a compound's solubility can lead to significant experimental errors. If a stock solution is prepared above its saturation point, the actual concentration will be lower than intended, leading to false negatives or underestimated potency in biological assays. Moreover, compounds that are seemingly soluble in pure DMSO may precipitate when diluted into aqueous buffers, a common step in preparing assay-ready plates. Therefore, determining the maximum solubility is a foundational step for ensuring data integrity.

Theoretical Framework for Solubility

Intermolecular Interactions: A Molecular Perspective

The dissolution of this compound in DMSO is governed by the principle "like dissolves like." The process involves overcoming the crystal lattice energy of the solid compound and establishing new, favorable interactions between the solute and solvent molecules.

-

Hydrogen Bonding: The sulfoxide group in DMSO is a strong hydrogen bond acceptor. It can readily form hydrogen bonds with the N-H group of the imidazole ring and the O-H group of the methanol substituent on the target compound.

-

Dipole-Dipole Interactions: Both the solute and DMSO are highly polar molecules, leading to strong dipole-dipole attractions that facilitate solvation.

-

Van der Waals Forces: The methyl groups and the aromatic benzimidazole core of the solute can engage in weaker van der Waals interactions with the methyl groups of DMSO.

Diagram 2: Workflow for equilibrium solubility determination in DMSO.

Practical Considerations and Best Practices

Preparation and Storage of DMSO Stock Solutions

Once the maximum solubility is determined, researchers can confidently prepare high-concentration stock solutions (e.g., at 90% of the measured maximum solubility to provide a margin of safety).

-

Weighing and Dissolution: Accurately weigh the required mass of the compound and add the calculated volume of anhydrous DMSO. Vortex and/or sonicate until the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary, provided the compound is thermally stable.

-

Storage: Stock solutions should be stored in tightly sealed vials to prevent water absorption. For long-term storage, aliquoting the stock solution into single-use volumes and storing at -20°C or -80°C is highly recommended. This practice minimizes the number of freeze-thaw cycles, which can promote compound crystallization and degradation.

Addressing Common Challenges

-

Precipitation upon Dilution: Even if a compound is highly soluble in 100% DMSO, it may precipitate when diluted into an aqueous buffer for an assay. This is a common phenomenon known as "antisolvent precipitation." To mitigate this, the DMSO stock should be added to the aqueous buffer with rapid mixing. It is also critical to ensure the final concentration of DMSO in the assay is low (typically <1%, often <0.5%) to avoid solvent-induced artifacts and cytotoxicity.

-

Compound Instability: Some compounds may be unstable in DMSO, degrading over time. It is advisable to prepare fresh stock solutions for critical experiments. If long-term storage is necessary, the stability of the compound in DMSO at the intended storage temperature should be periodically verified by an analytical method like HPLC.

Conclusion

Determining the solubility of (4_5-dimethyl-1H-benzimidazol-2-yl)methanol in DMSO is not merely a procedural step but a foundational requirement for the generation of reliable and reproducible data in drug discovery and development. By understanding the underlying physicochemical principles and adhering to a robust, equilibrium-based experimental protocol, researchers can establish an accurate solubility limit. This knowledge empowers the confident preparation of stock solutions, mitigates common experimental pitfalls such as compound precipitation, and ultimately ensures the integrity of downstream biological and chemical assays. The methodologies and best practices detailed in this guide provide a comprehensive framework for achieving these critical objectives.

References

-

Delgado, D. R. (2013). Response to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. Retrieved from [Link]

-

Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27. Retrieved from [Link]

-

Biorelevant. (n.d.). Describes equilibrium solubility of a drug substance. Biorelevant.com. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. NCBI. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5540. Retrieved from [Link]

-

Shea, J. A., & Wollenberg, G. K. (1995). Quantitation of Residual Dimethylsulfoxide in a Drug Substance (Bisnaf ide) by Reversed-Phase High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 18(15), 3051-3060. Retrieved from [Link]

-

USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

-

Ivey, J. P. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. DTIC. Retrieved from [Link]

-

World Health Organization. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. WHO. Retrieved from [Link]

-

Takeda, S., et al. (2019). Measured water content for DMSO compound stock solutions in microtubes... ResearchGate. Retrieved from [Link]

-

AstraZeneca. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Retrieved from [Link]

-

Simó, R., et al. (2002). Trace chromatographic analysis of dimethyl sulfoxide and related methylated sulfur compounds in natural waters. Journal of Chromatography A, 963(1-2), 335-347. Retrieved from [Link]

A Comprehensive Technical Guide to the Therapeutic Targets of Benzimidazole Compounds

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole moiety, formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring nucleotides, such as purine, allows it to readily interact with a vast array of biological macromolecules, making it a "privileged scaffold" in drug design.[1][2] This unique characteristic, combined with its physicochemical properties like hydrogen bond donor-acceptor capabilities and potential for π-π stacking, has enabled the development of a diverse range of therapeutic agents.[3] Indeed, the benzimidazole core is present in numerous FDA-approved drugs, from the anthelmintic albendazole to the proton pump inhibitor lansoprazole and the anticancer agent bendamustine.[2][4]

The therapeutic versatility of benzimidazole derivatives is remarkable, with demonstrated efficacy as anticancer, anthelmintic, antiviral, antifungal, antibacterial, and anti-inflammatory agents.[1][4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the key molecular targets of benzimidazole compounds. We will dissect the mechanisms of action, present validated experimental workflows for target identification, and visualize the complex biological pathways involved, thereby offering a comprehensive resource for harnessing the full therapeutic potential of this remarkable chemical scaffold.

Section 1: Disruption of the Cytoskeleton — The Canonical Target (Tubulin)

The most well-established mechanism of action for a large class of benzimidazoles is the disruption of microtubule dynamics through interaction with tubulin.[6] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and various pathogens, making tubulin a clinically validated and highly valuable therapeutic target.[7]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for critical cellular functions, including cell division (mitotic spindle formation), intracellular transport, and maintenance of cell structure.[7][8] Benzimidazole compounds exert their effect by binding specifically to the colchicine-binding site on β-tubulin.[9][10] This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of the delicate equilibrium between polymerization and depolymerization leads to the destabilization and loss of the microtubule network.[9]

A key aspect of this mechanism is its selective toxicity. Benzimidazoles exhibit a much higher binding affinity for the β-tubulin of parasitic helminths and fungi compared to mammalian tubulin, which accounts for the wide safety margin of anthelmintic and antifungal drugs like albendazole and mebendazole.[8]

Therapeutic Applications

-

Anthelmintic: This is the primary mechanism for benzimidazole-based anthelmintics. By disrupting microtubule integrity in intestinal cells of nematodes, the drugs impair nutrient absorption (specifically glucose uptake) and essential cellular processes, leading to parasite starvation and death.[8][9][11]

-

Antifungal: In fungi, the antimitotic action is mediated by binding to fungal tubulin, which arrests nuclear division and disrupts cell structure, thereby inhibiting fungal growth.[10][12]

-

Anticancer: In oncology, the disruption of the mitotic spindle in rapidly proliferating cancer cells is the key therapeutic effect. This interference with microtubule dynamics triggers a G2/M phase cell cycle arrest, which ultimately leads to the activation of the apoptotic cell death pathway.[5][6]

Visualization: Microtubule Disruption Pathway

Caption: Benzimidazole inhibits β-tubulin, disrupting microtubule-dependent processes.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a cell-free assay to quantitatively measure the effect of a benzimidazole compound on the polymerization of purified tubulin. The assay monitors the increase in light scattering (absorbance) as tubulin monomers polymerize into microtubules.

Materials:

-

Purified tubulin (>99% pure), e.g., from bovine brain (Cytoskeleton, Inc., Cat# TL238 or similar).

-

G-PEM Buffer (General Tubulin Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Glycerol (for buffer enhancement).

-

Test benzimidazole compound dissolved in DMSO.

-

Positive control: Colchicine or Nocodazole.

-

Negative control: DMSO vehicle.

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

-

Pre-warmed 96-well plates.

Methodology: [13]

-

Preparation:

-

Prepare a stock solution of the test compound and controls in 100% DMSO.

-

Reconstitute lyophilized tubulin to a final concentration of 3-4 mg/mL in ice-cold G-PEM buffer. Keep on ice to prevent spontaneous polymerization.

-

-

Reaction Setup:

-

In a pre-warmed 96-well plate (37°C), add the test compounds and controls to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

-

Add G-PEM buffer to bring the volume to 90 µL.

-

Allow the plate to equilibrate to 37°C for 2-3 minutes.

-

-

Initiation of Polymerization:

-

To initiate the reaction, add 10 µL of the cold, reconstituted tubulin solution to each well, bringing the total volume to 100 µL.

-

Mix gently by pipetting or using a plate shaker.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance (A340) versus time for each concentration of the test compound.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Section 2: Targeting Nucleic Acid Homeostasis

Beyond the cytoskeleton, benzimidazoles have been developed to target enzymes crucial for DNA replication, repair, and topology, representing another major avenue for anticancer and antibacterial therapies.[6]

Topoisomerase Inhibition

DNA topoisomerases (Topo) are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication and transcription.[14] By inhibiting these enzymes, benzimidazole derivatives can induce catastrophic DNA damage in proliferating cells.

-

Mechanism of Action: Benzimidazole compounds can function as both Topoisomerase I and Topoisomerase II inhibitors.[15][16] They act as "poisons" by stabilizing the transient covalent complex formed between the topoisomerase enzyme and the DNA strand. This prevents the re-ligation of the DNA break, leading to an accumulation of single- or double-strand breaks, which triggers cell cycle arrest and apoptosis.[17] Some derivatives act as non-intercalative inhibitors that bind to the ATP-binding site of the enzyme, blocking its catalytic activity.[15]

-

Therapeutic Application: This mechanism is primarily exploited for anticancer therapy.[15][18] For example, the FDA-approved drug Bendamustine induces mitotic catastrophe and p53-mediated apoptosis.[15]

DNA Gyrase Inhibition

-

Mechanism of Action: In bacteria, a specific type of Topoisomerase II, known as DNA gyrase, is responsible for introducing negative supercoils into the DNA, a process vital for bacterial DNA replication and viability. Certain benzimidazole-quinolone hybrids have been shown to inhibit bacterial DNA gyrase or the related Topoisomerase IV, blocking bacterial cell division.[19]

-

Therapeutic Application: This provides a clear mechanism for developing novel antibacterial agents.

Visualization: Topoisomerase Inhibition Workflow

Caption: Benzimidazoles can stabilize the Topo-DNA complex, leading to DNA damage.

Section 3: Modulation of Cellular Signaling — Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and proliferation.[20] Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. The benzimidazole scaffold has proven to be highly effective in the design of potent and selective kinase inhibitors.[21]

Overview of Kinase Targets

Benzimidazole derivatives have been developed to inhibit a wide array of protein kinases implicated in oncology, including:[22][23]

-

Aurora Kinases: Regulators of mitosis.

-

Cyclin-Dependent Kinases (CDKs): Master controllers of the cell cycle.[6]

-

Mitogen-Activated Protein Kinases (MAPK): Key components of pro-growth signaling.[6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Critical for angiogenesis.

-

Polo-Like Kinase (PLK) and Tie-2 Kinase. [22]

Mechanism of Action

Most benzimidazole-based kinase inhibitors function as ATP-competitive inhibitors.[21] They are designed to fit into the ATP-binding pocket of the target kinase, preventing the binding of endogenous ATP and thereby blocking the phosphotransferase reaction. The versatility of the benzimidazole core allows for substitutions that can create specific interactions with amino acid residues in the ATP pocket, leading to high potency and selectivity for the target kinase over others.[22]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a homogenous, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust method for high-throughput screening of inhibitors.

Materials:

-

Recombinant kinase of interest.

-

Specific peptide or protein substrate for the kinase.

-

Adenosine 5′-triphosphate (ATP).

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or similar), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Test benzimidazole compound and controls (e.g., Staurosporine) in DMSO.

-

White, opaque 96- or 384-well plates.

-

Multimode plate reader capable of measuring luminescence.

Methodology: [24]

-

Compound Plating and Pre-incubation:

-

Dispense 1 µL of the test compound, positive control, or DMSO vehicle into the wells of a 384-well plate.

-

Add 2 µL of the kinase enzyme solution (diluted in Kinase Reaction Buffer) to each well.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction Initiation:

-

Prepare a 2X substrate/ATP mix in Kinase Reaction Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Add 2 µL of this mix to each well to start the reaction.

-

Incubate for the desired period (e.g., 60 minutes) at room temperature or 30°C.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes any unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Luminescence Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a light signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Data Summary: Representative Benzimidazole Inhibitors and Their Targets

| Compound Class | Target Kinase(s) | Example Activity | Reference |

| Phenyl-substituted benzimidazoles | Aurora Kinase, CDKs | Inhibition of cell proliferation in cancer lines | [22] |

| Benzimidazole-ureas | BRAF, VEGFR-2, FGFR-1 | Multi-kinase inhibition with anti-angiogenic effects | [25] |

| Pyrido[1,2-a]benzimidazoles | Lck (Lymphocyte-specific kinase) | Potential for immunomodulatory or anti-inflammatory drugs | [22] |

| Benzimidazole derivatives | IKK (Inhibitor of NF-κB Kinase) | Anti-inflammatory and potential anticancer activity | [22] |

Section 4: Emerging and Diverse Therapeutic Targets

The chemical tractability of the benzimidazole scaffold has led to its exploration against a wide variety of other biological targets, highlighting its potential to address numerous unmet medical needs.

-

Antiviral Mechanisms: Benzimidazole derivatives have been developed as potent antiviral agents. Their mechanisms include the inhibition of crucial viral enzymes, such as the hepatitis C virus (HCV) RNA-dependent RNA polymerase, which is essential for viral genome replication.[26][27] Other compounds can interfere with the initial stages of infection by blocking viral entry into host cells.[28]

-

Fungal Ergosterol Biosynthesis: Beyond targeting tubulin, some benzimidazoles exhibit antifungal activity by inhibiting ergosterol biosynthesis. They target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for producing ergosterol, an essential component of the fungal cell membrane.[29][30] This mechanism is similar to that of azole antifungals.

-

Epigenetic Modulation: Emerging research has identified benzimidazole derivatives that can modulate epigenetic targets. This includes the inhibition of histone deacetylases (HDACs) and various methyltransferases, which are key regulators of gene expression and are often dysregulated in cancer.[31]

-

Other Targets: The versatility of benzimidazoles is further demonstrated by their activity as:

Conclusion and Future Perspectives